3-Methyl-2-thienylmagnesium bromide
Overview
Description
3-Methyl-2-thienylmagnesium bromide is a Grignard reagent with the chemical formula C₅H₅BrMgS and a molecular weight of 201.3672 . It is commonly used in organic synthesis, particularly in the synthesis of pharmaceuticals and natural products.
Synthesis Analysis
This compound is synthesized as a 0.5M solution in tetrahydrofuran (THF) . It is used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . These carbinols are further dehydrated to form 2-thienyl olefins .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₅H₅BrMgS . The compound contains a bromine atom (Br), a magnesium atom (Mg), and a thiophene ring (C₄H₃S) with a methyl group (CH₃) attached .Chemical Reactions Analysis
As a Grignard reagent, this compound participates in Grignard reactions . It can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . These carbinols are further dehydrated to form 2-thienyl olefins .Physical And Chemical Properties Analysis
This compound is a highly flammable liquid and vapor . It has a density of 0.951 g/mL at 25 °C and a boiling point of 65 °C . It is stored at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
Direct Preparation and Coupling Reactions : 3-Methyl-2-thienylmagnesium bromide is useful in the direct preparation of organometallic reagents. For example, 3-Thienylzinc and 3-thienylmagnesium iodides can be generated from the direct oxidative addition of Rieke zinc and magnesium to 3-iodothiophene. These reagents are regiostable intermediates and undergo various coupling reactions with electrophiles like acid chlorides, aryl iodides, aldehydes, and disulfide (Rieke, Kim, & Wu, 1997).
Process Design for Synthesis : The compound has been used in designing scalable processes for synthesizing complex molecules. An example is the synthesis of α-terthienyl from 2,5-dibromothiophene and thienylmagnesium bromide in a stirred tank reactor (Smeets et al., 2003).
Labeling Studies in Organic Synthesis : Interaction of 2-thienylmagnesium bromide with various chlorides has been studied for synthesizing labeled thiophene derivatives. These derivatives have applications in understanding chemical structures and reactions (Fowler & Higgins, 1970).
Organic Synthesis and Polymerization
Synthesis of Organic Compounds : It's used in the synthesis of organic compounds, like the preparation of terpenes from 3-furylmethylmagnesium bromide and the synthesis of naturally occurring 3-substituted thiophenes (Araki & Butsugan, 1983).
Preparation of Polystyrenes : Arylmagnesium bromide, treated with zinc chloride and then reacted with diketene in the presence of palladium chloride, demonstrates the usefulness of this reagent in synthesizing substituted polystyrenes (Itoh, Harada, & Nagashima, 1991).
Advanced Materials and Chemical Modification
Preparation of Novel Chemical Structures : The use of this compound in palladium-catalyzed cross-coupling reactions has enabled the synthesis of unique chemical structures like thienylazulenes, exhibiting interesting redox behavior (Shoji et al., 2009).
Modification of Carbohydrates : It's been used in carbohydrate chemistry, such as in the anomerization of methyl glycofuranosides and the opening of their furanose rings (Kawana, Kuzuhara, & Emoto, 1981).
Mechanism of Action
Target of Action
3-Methyl-2-thienylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are strong nucleophiles and can attack a variety of electrophilic carbon centers .
Mode of Action
The mode of action of this compound, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to an electrophilic carbon in the substrate . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific substrate it reacts with. As a Grignard reagent, it is involved in many synthetic pathways for the production of alcohols, aldehydes, ketones, and carboxylic acids .
Pharmacokinetics
As a grignard reagent, it is highly reactive and is unlikely to remain stable in biological systems . It is typically used in synthetic chemistry rather than as a therapeutic agent .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the substrate .
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and must be handled under an inert atmosphere . It is typically used in a laboratory setting with controlled conditions .
Safety and Hazards
properties
IUPAC Name |
magnesium;3-methyl-2H-thiophen-2-ide;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.BrH.Mg/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJYNUUBPNZRX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]SC=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrMgS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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